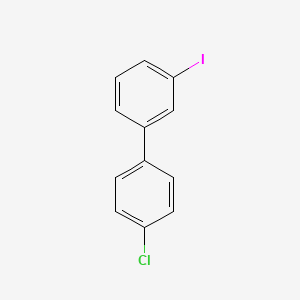

4'-Chloro-3-iodo-1,1'-biphenyl

Description

Significance of Halogenated Biaryl Systems in Modern Organic Chemistry

Halogenated biaryls are a particularly important subclass of substituted biaryl systems. rsc.org The presence of one or more halogen atoms on the biphenyl (B1667301) core imparts distinct reactivity and physical properties. These compounds are frequently utilized as versatile building blocks in organic synthesis. rsc.orgresearchgate.net The carbon-halogen bond serves as a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, and Ullmann reactions, which are powerful methods for constructing more complex molecular architectures. rsc.orgacs.org

The type of halogen and its position on the aromatic rings can influence the regioselectivity and efficiency of these coupling reactions. rsc.orgresearchgate.net For instance, the greater reactivity of carbon-iodine bonds compared to carbon-chlorine bonds allows for selective functionalization in polyhalogenated systems. This differential reactivity is a key strategy in the stepwise synthesis of complex molecules. Beyond their role as synthetic intermediates, halogenated biaryls are integral components in the development of pharmaceuticals, agrochemicals, and advanced organic materials. rsc.orgresearchgate.netresearchgate.net

Research Context of Substituted 1,1'-Biphenyl Derivatives

Substituted 1,1'-biphenyl derivatives are a focal point of extensive research due to their prevalence in biologically active compounds and functional materials. rsc.orgresearchgate.net The biphenyl moiety provides a rigid yet conformationally flexible scaffold that can effectively present substituents in a defined three-dimensional space, which is crucial for interactions with biological targets like enzymes and receptors. nih.gov Consequently, many pharmaceuticals and drug candidates feature a substituted biphenyl core. rsc.org

The ongoing research in this area is driven by the need to develop novel synthetic methodologies that are more efficient, selective, and environmentally benign. acs.org A significant challenge lies in the controlled synthesis of unsymmetrically substituted biphenyls, where different functional groups are precisely installed on each of the two rings. nih.gov The development of such methods is critical for accessing new chemical entities with potentially enhanced properties. Furthermore, there is a continuous effort to explore the structure-activity relationships of these derivatives to guide the design of new molecules with desired biological or material properties. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H8ClI |

|---|---|

Molecular Weight |

314.55 g/mol |

IUPAC Name |

1-chloro-4-(3-iodophenyl)benzene |

InChI |

InChI=1S/C12H8ClI/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H |

InChI Key |

RUZWWEXZLYUZDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthesis Methodologies for Halogenated Biphenyl Scaffolds

Classical Approaches to Biaryl Core Formation

Historically, the synthesis of biphenyls relied on harsher reaction conditions before the advent of transition-metal catalysis. The Ullmann reaction, discovered by Fritz Ullmann, is a prominent classical method that involves the copper-promoted coupling of two aryl halide molecules to form a biaryl. iitk.ac.inbyjus.com This reaction is typically performed at high temperatures and is particularly useful for synthesizing symmetrical biphenyls. byjus.com

The general form of the Ullmann reaction is: 2 Ar-X + Cu (activated) → Ar-Ar + CuX₂

While effective, the classical Ullmann reaction often suffers from drawbacks such as the need for high temperatures, poor selectivity in unsymmetrical couplings, and the formation of byproducts. nih.gov For unsymmetrical biphenyl (B1667301) synthesis, one aryl halide is often used in excess to favor the desired product. byjus.comvedantu.com Despite these limitations, the Ullmann coupling remains a viable option, especially for sterically hindered or polyhalogenated biphenyls where other methods might fail. nih.govvanderbilt.edu For instance, it has been successfully employed to synthesize tetra-ortho-substituted biphenyls, which are challenging substrates for palladium-catalyzed methods. vanderbilt.edu

| Reaction | Key Features | Application to Halogenated Biphenyls | Citations |

| Ullmann Reaction | Copper-catalyzed coupling of aryl halides. | Synthesis of symmetrical and sterically hindered biphenyls. nih.gov | iitk.ac.inbyjus.com |

| Requires high temperatures. | Can be used for polychlorinated biphenyls (PCBs). nih.gov | ||

| Can be adapted for unsymmetrical products by using one reactant in excess. vedantu.com | Viable for precursors where Pd-catalysis is ineffective. vanderbilt.edu |

Palladium-Catalyzed Cross-Coupling Strategies

The development of palladium-catalyzed cross-coupling reactions revolutionized biaryl synthesis, offering milder conditions, higher yields, and greater functional group tolerance compared to classical methods. researchgate.net These reactions generally involve the coupling of an aryl halide or triflate with an organometallic reagent.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation. gre.ac.uk It involves the reaction of an aryl- or vinyl-boronic acid or ester with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex. uky.edu A base is required to facilitate the transmetalation step.

A plausible synthesis for 4'-Chloro-3-iodo-1,1'-biphenyl via Suzuki coupling would involve reacting 3-iodo-phenylboronic acid with 1-chloro-4-iodobenzene (B104392) or, more likely due to reactivity differences, 4-chlorophenylboronic acid with 1,3-diiodobenzene (B1666199) or 3-bromo-1-iodobenzene. The higher reactivity of iodine over chlorine in the oxidative addition step allows for selective coupling. rsc.org The synthesis of various polychlorinated biphenyls (PCBs) and their derivatives has been successfully achieved using Suzuki coupling, often showing superior yields (65–98%) compared to the Ullmann reaction (20–38%) for the same targets. nih.gov

Various palladium catalysts and ligands have been developed to improve the efficiency and scope of the Suzuki reaction for halogenated compounds. uky.eduresearchgate.net For example, Pd(dppf)₂Cl₂ has been used as an effective catalyst, and the choice of base and solvent system can be critical for achieving high yields. uky.edursc.org

| Catalyst/Ligand System | Substrates | Conditions | Yield | Citations |

| Pd(dba)₂ / DPDB | Chlorinated iodobenzenes and benzene (B151609) boronic acids | K₃PO₄, toluene, 100°C | 65-98% | nih.gov |

| Pd(dppf)₂Cl₂ | (Chlorinated) benzene boronic acids and bromochlorobenzenes | Aqueous Na₂CO₃, Toluene/Ethanol | High | uky.edu |

| Pd/C | 4-Iodoanisole and Phenylboronic acid | K₂CO₃, DMF, Microwave | 41-92% | scielo.org.mx |

The Stille coupling reaction provides another powerful route to biaryls by reacting an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. rsc.orgorganic-chemistry.org A key advantage of the Stille reaction is that organostannanes are tolerant of a wide variety of functional groups, and the reaction conditions are generally mild. rsc.org

For a target like this compound, a potential Stille coupling could involve (4-chlorophenyl)trimethylstannane and 1,3-diiodobenzene. The mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org While highly effective, the primary drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org In some cases, particularly in radiochemistry, the Stille reaction has been shown to be superior to the Suzuki coupling, providing significantly higher yields for specific substrates. nih.gov

The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides or triflates in the presence of a nickel or palladium catalyst. wikipedia.orgnih.gov This method is noted for its high reactivity and functional group tolerance. wikipedia.org The synthesis of unsymmetrical biaryls can be achieved with high regio- and chemoselectivity. nih.gov A potential Negishi route to the target compound could involve the coupling of a (3-iodophenyl)zinc halide with 1-chloro-4-halobenzene.

The Kumada coupling was the first transition-metal-catalyzed cross-coupling reaction, employing a Grignard reagent (organomagnesium halide) as the coupling partner with an organic halide. nih.govorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium. While Grignard reagents are readily available and inexpensive, their high reactivity limits the functional group tolerance of the reaction. nih.gov This makes the Kumada coupling well-suited for the synthesis of simple, non-functionalized biaryls but potentially challenging for complex, polyfunctionalized targets. organic-chemistry.org

Nickel-Catalyzed Coupling Reactions for Biaryl Synthesis

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.govwisc.edu Nickel can catalyze Suzuki-Miyaura, Negishi, and Kumada-type couplings, often with unique reactivity compared to palladium. rsc.orgwikipedia.org For instance, nickel catalysts are particularly effective for coupling less reactive aryl chlorides due to their different oxidative addition mechanism. nih.gov

Nickel-catalyzed reductive cross-coupling reactions, which couple two different electrophiles (e.g., two aryl halides) using a stoichiometric reductant like zinc dust, have also been developed. wisc.edu This approach avoids the need to pre-form and handle sensitive organometallic reagents. A synthesis of this compound could be envisioned via a nickel-catalyzed reductive cross-coupling of 1-chloro-4-iodobenzene and 1-bromo-3-iodobenzene, where careful tuning of conditions would be needed to control selectivity.

Electrophilic Halogenation and Directed Functionalization of Biphenyls

An alternative strategy to building the halogenated biphenyl is to first form the biphenyl core and then introduce the halogen atoms. This requires methods for regioselective electrophilic halogenation. The directing effects of existing substituents on the biphenyl ring are crucial for controlling the position of the incoming halogen.

For this compound, one could start with 4-chlorobiphenyl. The chlorine atom is an ortho-, para-director. Direct iodination would likely yield a mixture of products. A more controlled approach involves installing a directing group. For example, a nitrile group can direct C-H functionalization to the meta position. nih.govescholarship.org A strategy could involve synthesizing 2-cyano-4'-chlorobiphenyl, followed by a directed iodination at the meta-position (which would be the 3-position of the biphenyl system), and subsequent removal or conversion of the nitrile directing group.

Similarly, amino groups can be used to direct halogenation before being removed via diazotization. vanderbilt.edu Research has also shown that electron-rich biphenyls can be selectively functionalized through a halogenation-methoxylation sequence. researchgate.net For instance, the iodination of biphenyl-3-carboxylic acid using iodine monochloride (ICl) and a Lewis acid catalyst like FeCl₃ is a plausible method, where the carboxylic acid group directs the incoming electrophile.

Synthetic Applications of Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents have become indispensable tools in contemporary organic synthesis, prized for their stability, low toxicity, and high reactivity. researchgate.netarkat-usa.org These compounds serve as powerful oxidants and electrophiles, facilitating a wide array of chemical transformations in a mild and selective manner. arkat-usa.orgnih.gov Within the synthesis of halogenated biphenyl scaffolds, hypervalent iodine reagents, particularly diaryliodonium salts, have gained prominence as highly effective aryl-transfer agents for the formation of the critical carbon-carbon biaryl bond. diva-portal.orgnih.gov

Diaryliodonium salts are bench-stable, crystalline solids that act as superior coupling partners in transition-metal-catalyzed reactions. researchgate.net Their high reactivity allows for cross-coupling reactions to proceed under mild conditions, often at room temperature. mdpi.com They are frequently employed in palladium- or copper-catalyzed processes, where one of the two aryl groups on the iodine atom is selectively transferred. mdpi.comthieme-connect.com This offers a significant advantage over traditional methods that may require harsher conditions or less stable organometallic reagents. The other aryl group and the iodine atom combine to form a stable iodoarene, which acts as an excellent leaving group. researchgate.net

Research has demonstrated the versatility of diaryliodonium salts in forming biaryl structures through various coupling strategies. They are highly reactive substrates in transition metal-catalyzed Heck, Stille, and Suzuki-type reactions. thieme-connect.com For instance, palladium-catalyzed cross-coupling reactions involving diaryliodonium salts are noted for their efficiency and high yields. thieme-connect.com The development of polymer-supported diaryliodonium salts further enhances their utility by allowing for the recovery and recycling of the iodoarene byproduct, aligning with the principles of green chemistry. thieme-connect.com

The scope of these reagents extends to direct C-H arylation, a powerful strategy that avoids the need for pre-functionalization of substrates. mdpi.com Palladium-catalyzed C-H arylation of quinolin-4(1H)-ones and selective C2-arylation of indoles and benzofurans using diaryliodonium salts have been successfully demonstrated. mdpi.com

The following table summarizes representative findings in the application of hypervalent iodine reagents for the synthesis of aryl-aryl bonds, illustrating the conditions and yields achievable with this methodology.

Table 1: Research Findings on Arylation using Hypervalent Iodine Reagents

| Reagent Type | Substrate | Coupling Partner/Conditions | Product Type | Yield | Key Observation | Reference(s) |

| Diaryliodonium Salt | Salicylaldehydes | Polymeric Diaryliodonium Salts / PdCl₂, LiCl, Na₂CO₃, DMF, 60-70 °C | 2-Aroylphenols | High | The polymeric reagent could be recovered and recycled without significant loss of activity. | thieme-connect.com |

| Diaryliodonium Salt | Indigo Dye | Electron-deficient Diaryliodonium Salts / CuCl, K₃PO₄, DCM, rt or 40 °C | N,N′-Diarylated Indigos | Low | Enabled the synthesis of tailored photoswitches with absorption in the red-light spectrum. | mdpi.com |

| Diaryliodonium Salt | Benzofuran / Indoles | Diaryliodonium Salts / Pd(OAc)₂, Na₂CO₃, DCE, 80 °C | C2-Arylated Heterocycles | Moderate to High | Demonstrated site-selective C-H arylation under relatively mild conditions. | mdpi.com |

| Diaryliodonium Salt | Isoquinolinones | Symmetrical Diaryliodonium Tetrafluoroborates / Pd(OAc)₂, Ag₂CO₃, DCE, 80 °C | C4-Arylated Isoquinolinones | High | Achieved high regioselectivity for the C4 position in a base- and ligand-free system. | mdpi.com |

| (Diacetoxyiodo)benzene (B116549) (PIDA) | Aminobiphenyls | PhI(OAc)₂ / Pd(OAc)₂, Ambient Temperature | Carbazole Derivatives | Not specified | An oxidative C-H amidation procedure that avoids the need for prefunctionalization. | mdpi.com |

Beyond diaryliodonium salts, other hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (PIDA, PhI(OAc)₂) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA, PhI(OCOCF₃)₂) are commonly used as terminal oxidants in catalytic cycles. mdpi.comumich.edu In palladium-catalyzed reactions, these reagents can facilitate a Pd(II)/Pd(IV) catalytic cycle, enabling C-H activation and subsequent C-C or C-heteroatom bond formation. mdpi.com This approach is particularly valuable for the direct functionalization of unactivated C-H bonds, providing an efficient route to complex molecules from simple precursors. mdpi.com

Chemical Reactivity and Transformation Pathways of Halogenated Biphenyls

Halogen Atom Functionalization and Derivatization

The presence of both chloro and iodo substituents on the biphenyl (B1667301) core of 4'-Chloro-3-iodo-1,1'-biphenyl allows for a range of functionalization reactions that can proceed with high selectivity, primarily targeting the more labile carbon-iodine bond.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike simple aryl halides, which are generally unreactive towards nucleophiles, SNAr proceeds efficiently if the aromatic ring is activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org

For an unactivated substrate like this compound, SNAr reactions are generally unfavorable under standard conditions. However, in the presence of activating groups, substitution can occur. The mechanism involves a two-step addition-elimination process, where the nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate-determining step is typically the formation of this complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity order for the leaving group in SNAr is counterintuitive: F > Cl > Br > I. masterorganicchemistry.com This is because more electronegative halogens better stabilize the intermediate carbanion through their inductive effect. Therefore, if both rings were sufficiently activated, nucleophilic attack would preferentially displace the chloride over the iodide.

Table 1: General Principles of Nucleophilic Aromatic Substitution (SNAr) Reactivity

| Feature | Requirement / Trend | Rationale |

|---|---|---|

| Ring Activation | Requires strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho/para to the leaving group. libretexts.org | These groups stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org |

| Leaving Group | F > Cl > Br > I. masterorganicchemistry.com | The rate-determining step is the nucleophilic attack, which is facilitated by the inductive electron withdrawal of the halogen, not the ease of C-X bond cleavage. masterorganicchemistry.com |

| Nucleophile | Requires a strong nucleophile (e.g., RO⁻, R₂N⁻). | The aromatic ring is electron-rich, so a potent nucleophile is needed to initiate the attack. |

The differential reactivity of the C-I and C-Cl bonds is prominently exploited in the formation of organometallic reagents. The weaker C-I bond allows for selective metal-halogen exchange, leaving the C-Cl bond intact. This is a cornerstone for the sequential functionalization of dihalogenated biphenyls.

Grignard Reagents: The formation of a Grignard reagent from this compound would involve reaction with magnesium metal. mnstate.edulibretexts.org The reaction would selectively occur at the C-I bond to yield 3-(4'-chlorobiphenyl)magnesium iodide. This organometallic intermediate is a powerful nucleophile and can react with a wide array of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups at the 3-position. libretexts.org

Organolithium Reagents: Similarly, treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures results in rapid and clean lithium-iodine exchange. acs.org This generates the highly reactive 3-(4'-chlorobiphenyl)lithium. This species can then be used in subsequent reactions, including quenching with electrophiles or transmetalation for cross-coupling reactions.

Table 2: Selective Formation of Organometallic Reagents

| Reagent | Conditions | Intermediate Formed | Subsequent Reaction Example |

|---|---|---|---|

| Magnesium (Mg) | Anhydrous ether (e.g., THF, Et₂O) libretexts.org | 3-(4'-Chlorobiphenyl)magnesium iodide | Reaction with CO₂ followed by acidic workup to yield 4'-chloro-[1,1'-biphenyl]-3-carboxylic acid. libretexts.org |

| n-Butyllithium (n-BuLi) | Anhydrous ether (e.g., THF, Et₂O), low temperature (-78 °C) acs.org | 3-(4'-Chlorobiphenyl)lithium | Reaction with an aldehyde (R-CHO) to form a secondary alcohol. |

Further Cross-Coupling Reactions of Substituted Biaryl Systems

The this compound substrate is itself a product of a cross-coupling reaction and can serve as a building block for the synthesis of more complex poly-aryl systems. The C-I bond is substantially more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Negishi reactions. rsc.org This reactivity difference (I > Br > Cl > F) is based on the bond dissociation energies of the carbon-halogen bond and is fundamental to the oxidative addition step in the catalytic cycle. rsc.org

This allows for a selective Suzuki-Miyaura coupling, where an arylboronic acid reacts at the 3-position of the biphenyl system, leaving the 4'-chloro substituent untouched for potential downstream transformations. This strategy is a powerful tool for the convergent synthesis of complex molecules like terphenyls and other polyphenyls. rsc.orgresearchgate.net

Directed Ortho-Metalation and Related Aromatic Functionalizations

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. researchgate.netacs.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi) and directs deprotonation to an adjacent ortho position. Common DMGs include amides, carbamates, and ethers.

In the context of this compound, DoM would require the prior installation of a suitable DMG. For instance, if a DMG were present on the chloro-substituted ring, it could direct lithiation to the C-H bond at the 3' or 5' position. However, a significant competing reaction would be the facile lithium-iodine exchange at the other ring, which occurs much faster than C-H deprotonation. researchgate.net Therefore, for DoM to be successful on such a substrate, the C-I bond would typically need to be functionalized first. The combination of DoM with cross-coupling strategies has proven to be a highly effective method for the regiospecific synthesis of complex polychlorinated biphenyls (PCBs) and their metabolites. acs.orgrsc.org

Oxidative and Reductive Transformations of Biphenyl Derivatives

Oxidative Transformations: The iodine atom in iodoarenes can be readily oxidized to form hypervalent iodine(III) or iodine(V) species. arkat-usa.org For example, this compound can be oxidized to the corresponding aryliodine(III) dichloride, 3-(dichloroiodo)-4'-chloro-1,1'-biphenyl, using reagents like molecular chlorine or a combination of an oxidant (e.g., H₂O₂) and a chloride source (e.g., HCl). mdpi.com These hypervalent iodine reagents are valuable, environmentally benign oxidants used in a wide range of synthetic transformations, including oxidative cyclizations and functional group transfers. acs.orgnsf.gov

Reductive Transformations: Reductive dehalogenation can be used to remove the halogen substituents. The weaker C-I bond is more susceptible to reduction than the C-Cl bond. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can selectively reduce the C-I bond, yielding 4'-chloro-1,1'-biphenyl. More forceful conditions would be required to cleave the stronger C-Cl bond.

Intramolecular Cyclization and Rearrangement Reactions

Substituted biphenyls are key precursors for the synthesis of polycyclic aromatic compounds through intramolecular cyclization reactions. Depending on the nature and position of the substituents, various fused ring systems can be constructed. For instance, a derivative of this compound containing appropriate functional groups could undergo:

Palladium-catalyzed intramolecular C-C bond formation (e.g., an intramolecular Heck reaction) to form fluorene (B118485) or phenanthrene (B1679779) derivatives.

Hypervalent iodine-induced C-N or C-O cyclization of N-(biphenyl)amides or O-(biphenyl)ethers to generate carbazoles or dibenzofurans, respectively. acs.org

Rhodium-catalyzed cyclization of biphenyl α-diazoketones can lead to phenanthrols or other fused systems. rsc.orgrsc.org

Rearrangement reactions of the biphenyl skeleton itself are also known, typically under strong acid catalysis. These reactions proceed through protonation of the aromatic ring to form arenium ion intermediates, which can lead to migration of phenyl or other substituent groups. beilstein-journals.org

Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with Infrared (IR) spectroscopy that enables the direct analysis of solid or liquid samples with minimal to no preparation. mt.comnih.gov In ATR-IR spectroscopy, an infrared beam is guided through an ATR crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal surface into the sample held in close contact. mt.com This wave is absorbed at specific frequencies corresponding to the vibrational modes of the molecule's functional groups, generating a characteristic spectrum. specac.com

For 4'-Chloro-3-iodo-1,1'-biphenyl, the IR spectrum provides a molecular "fingerprint" revealing its key structural components. While a specific experimental spectrum for this exact compound is not publicly available, its characteristic absorption bands can be predicted based on established frequency ranges for its constituent functional groups. The spectrum is expected to be dominated by absorptions from the aromatic biphenyl (B1667301) core and the carbon-halogen bonds.

Key expected vibrational modes include aromatic C-H stretching just above 3000 cm⁻¹, and a series of sharp peaks from C=C stretching vibrations within the aromatic rings, typically found in the 1600-1450 cm⁻¹ region. wiredchemist.com The substitution pattern on the aromatic rings influences the position of C-H bending (out-of-plane) vibrations in the 900-650 cm⁻¹ range. The most definitive signals for this molecule are the stretching vibrations of the carbon-halogen bonds. The C-Cl stretch gives a strong absorption in the 800-600 cm⁻¹ range, while the C-I stretch is expected at a lower wavenumber, generally between 600-500 cm⁻¹. wiredchemist.com

Table 1: Expected ATR-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 1610 - 1580 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1500 - 1400 | C=C stretch | Aromatic Ring | Medium-Strong |

| 800 - 600 | C-Cl stretch | Aryl Halide | Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. bruker.com It involves illuminating a sample with a monochromatic laser source and detecting the inelastically scattered light. horiba.com The frequency shifts between the incident and scattered light, known as Raman shifts, correspond to the vibrational energies of the molecule's bonds. renishaw.com These shifts create a unique spectral fingerprint. bruker.com Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly complementary to IR spectroscopy. horiba.com

In the analysis of this compound, Raman spectroscopy would effectively probe the biphenyl backbone and the carbon-halogen bonds. The spectrum would be expected to show a strong band for the aromatic ring "breathing" mode, a collective expansion and contraction of the carbon ring, typically near 1000 cm⁻¹. renishaw.com Other aromatic ring vibrations would also be present.

The carbon-halogen bonds yield strong and characteristic Raman signals. Due to the high polarizability of the electron clouds of the larger halogen atoms, the intensity of the C-X stretching band increases progressively from C-F to C-I. semi.ac.cn Therefore, the C-Cl and C-I bonds in this compound are expected to produce prominent peaks. The C-Cl stretch typically appears in the 550–790 cm⁻¹ range, while the C-I stretch is found at a lower frequency, between 490–660 cm⁻¹. uci.edu

Table 2: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| ~1600 | Aromatic Ring Mode | Biphenyl Core | Strong |

| ~1000 | Ring Breathing Mode | Biphenyl Core | Strong |

| 790 - 550 | C-Cl stretch | Aryl Halide | Strong |

| 660 - 490 | C-I stretch | Aryl Halide | Strong |

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound (C₁₂H₈ClI), HRMS provides unambiguous confirmation of its identity. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹²⁷I). The experimentally measured mass is then compared to this theoretical value. A match within a very small error margin, typically less than 5 parts per million (ppm), confirms the elemental formula and, by extension, the molecular identity. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈³⁵Cl¹²⁷I |

| Theoretical Monoisotopic Mass (m/z) | 313.9359 |

| Hypothetical Measured Mass (m/z) | 313.9355 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is a cornerstone method for the analysis of semi-volatile compounds like halogenated biphenyls. nih.govakjournals.com

The process begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas sweeps the sample through a long, thin capillary column. Compounds separate based on their boiling points and differential interactions with the column's stationary phase. This compound, being a relatively non-polar molecule, would be well-suited for analysis on a standard non-polar or semi-polar GC column. Its retention time—the time it takes to travel through the column—is a characteristic property under specific analytical conditions and is the first piece of identifying information.

Upon exiting the GC column, the separated compound enters the mass spectrometer's ion source, where it is typically bombarded with electrons (Electron Impact ionization, EI). This process removes an electron to form a positively charged molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the molecule's nominal mass. For this compound, the presence of chlorine and iodine results in a distinctive isotopic pattern for the molecular ion peak, further aiding in its identification.

The energy of the ionization process also causes the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is reproducible and serves as a structural "fingerprint." The identity of this compound is confirmed by matching its retention time and its mass spectrum against that of a certified reference standard or a spectral entry in a database like the NIST Mass Spectral Library. akjournals.com Furthermore, the GC chromatogram provides a quantitative assessment of purity by revealing the presence of any other compounds in the sample. ee-net.ne.jp

Table 4: Summary of GC-MS Analysis for this compound

| Analytical Parameter | Information Provided |

|---|---|

| Gas Chromatography (GC) | |

| Retention Time | Characteristic identifier for the compound under specific conditions. |

| Peak Area | Proportional to the amount of the compound, used for purity assessment and quantification. |

| Mass Spectrometry (MS) | |

| Molecular Ion (M⁺˙) | Confirms the molecular weight of the compound. |

| Isotopic Pattern | Characteristic pattern due to natural abundance of ³⁵Cl/³⁷Cl confirms the presence of chlorine. |

Crystallographic Analysis and Supramolecular Interactions

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical method that provides detailed information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the unit cell, the fundamental repeating unit of the crystal lattice. This technique is indispensable for characterizing the solid-state conformation of molecules and understanding the forces that dictate their arrangement in a crystal.

The unit cell is defined by three edge lengths (a, b, c) and three interaxial angles (α, β, γ). These parameters, along with the number of molecules in the unit cell (Z), are precisely determined by SC-XRD. For 4'-Chloro-3-iodo-1,1'-biphenyl, these parameters would define the size and shape of the repeating volume that contains the molecule.

A key conformational feature of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. This torsion is a balance between the steric hindrance of the ortho-substituents and the electronic effects that favor planarity. In the case of this compound, the presence of a hydrogen atom at the ortho-positions (2 and 6) and a chlorine atom at the 4'-position would likely result in a non-planar conformation in the solid state to minimize steric repulsion. The exact dihedral angle would be a critical piece of information obtained from a crystallographic study.

Table 1: Representative Unit Cell Parameters for Related Halogenated Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| 4,4'-Dichlorobiphenyl | Monoclinic | P2₁/c | 15.78 | 13.88 | 7.82 | 90 | 95.8 | 90 | 8 |

| 4,4'-Diiodobiphenyl | Monoclinic | P2₁/c | 8.08 | 6.00 | 13.78 | 90 | 102.5 | 90 | 2 |

| 3-Bromo-4'-chlorobiphenyl | Monoclinic | P2₁/n | 7.74 | 5.89 | 26.29 | 90 | 92.4 | 90 | 4 |

This table presents data for related compounds to illustrate typical crystallographic parameters and is not experimental data for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of molecular crystals is governed by a variety of non-covalent interactions. For halogenated organic molecules, halogen bonding can play a particularly significant role in directing the supramolecular assembly.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The strength of this interaction generally follows the trend I > Br > Cl > F. nih.govnih.gov In this compound, both the iodine and chlorine atoms have the potential to act as halogen bond donors.

Given the higher polarizability and stronger halogen bonding capability of iodine, it is highly probable that I···X interactions (where X is a nucleophilic atom like another halogen or a π-system) would be a dominant feature in the crystal packing. The chlorine atom, being less polarizable, would be a weaker halogen bond donor but could still participate in significant intermolecular contacts. nih.govnih.gov The directionality of halogen bonds is a key factor in crystal engineering, influencing the formation of specific supramolecular architectures. wikipedia.org

Aromatic rings in biphenyl systems often engage in π-π stacking interactions. These interactions can be in a face-to-face or an offset (slipped-stack) arrangement and are a significant cohesive force in the crystal packing of aromatic compounds. The presence of electron-withdrawing halogen substituents can influence the nature and strength of these π-π interactions by modifying the quadrupole moment of the aromatic rings.

Table 2: Summary of Potential Intermolecular Interactions in this compound

| Interaction Type | Potential Donor(s) | Potential Acceptor(s) | Expected Significance |

| Halogen Bonding | I, Cl | I, Cl, π-system of phenyl rings | High (especially for Iodine) |

| Hydrogen Bonding | Aromatic C-H | I, Cl, π-system of phenyl rings | Moderate |

| π-π Stacking | Phenyl rings | Phenyl rings | Moderate to High |

| van der Waals Forces | All atoms | All atoms | High (collective contribution) |

This table is a predictive summary based on the molecular structure and known interaction patterns of similar compounds.

Polymorphism and Crystal Engineering of Halogenated Biphenyl Derivatives

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a phenomenon of significant interest in materials science and pharmaceuticals due to its impact on the physical properties of a solid. In the realm of halogenated biphenyl derivatives, polymorphism is influenced by the delicate balance of intermolecular forces, which can be manipulated through crystal engineering. The presence of different halogen atoms, such as chlorine and iodine in the case of this compound, offers a rich landscape for the formation of diverse supramolecular synthons.

The primary intermolecular interactions governing the crystal packing of halogenated biphenyls include halogen bonds (X···X or X···A, where X is a halogen and A is a Lewis base), π-π stacking interactions between the aromatic rings, and van der Waals forces. chemrxiv.org The nature and strength of these interactions are highly dependent on the identity and position of the halogen substituents.

The differing properties of chlorine and iodine play a crucial role in the supramolecular chemistry of chloro-iodo-biphenyls. Iodine, being larger and more polarizable than chlorine, is a stronger halogen bond donor. nih.gov This often leads to the formation of robust and directional I···N, I···O, or I···I interactions in the solid state, which can be effectively utilized in the rational design of crystal structures. researchgate.netmdpi.com Chlorine, on the other hand, is a weaker halogen bond donor, and its interactions are generally less directional. nih.gov

The competition and cooperation between different types of halogen bonds (e.g., I···I, I···Cl, Cl···Cl) and other non-covalent interactions can give rise to different polymorphs. For instance, one polymorph might be dominated by strong iodine-based halogen bonds, while another might exhibit a packing arrangement primarily stabilized by π-π stacking. Crystal engineering strategies for halogenated biphenyls often involve the co-crystallization with other molecules (coformers) that can form predictable supramolecular synthons with the halogen atoms, thereby guiding the assembly into a desired crystal lattice.

| Property | Chlorine (Cl) | Iodine (I) |

|---|---|---|

| van der Waals Radius (Å) | 1.75 | 1.98 |

| Electronegativity (Pauling Scale) | 3.16 | 2.66 |

| Polarizability (ų) | 2.18 | 5.35 |

Dihedral Angle Analysis in Biphenyl Structures

The substitution pattern on the biphenyl core has a profound effect on the dihedral angle. The introduction of bulky substituents at the ortho-positions (2, 2', 6, and 6' positions) dramatically increases steric repulsion, forcing the rings to twist further apart, with dihedral angles approaching 90°. libretexts.org Conversely, bridging the two rings or the presence of intermolecular forces such as hydrogen bonds in the crystal lattice can favor a more planar conformation.

For this compound, the substituents are in the meta and para positions. In the absence of ortho-substituents, significant steric hindrance is not expected. Therefore, the dihedral angle would likely be influenced by a combination of electronic effects of the halogen substituents and the demands of efficient crystal packing. The interplay of weak intermolecular interactions, such as C-H···Cl, C-H···I, and potential halogen bonds, would ultimately determine the final conformation adopted in the solid state. While a precise value cannot be given, it is reasonable to anticipate a non-planar conformation with a dihedral angle in the typical range observed for non-ortho-substituted biphenyls.

| Biphenyl Derivative | Substitution Pattern | Observed/Calculated Dihedral Angle (°) |

|---|---|---|

| Biphenyl | Unsubstituted | ~44 (Gas Phase) |

| 2,2'-Disubstituted Biphenyls | Ortho-substituted | Can approach 90 |

| 4,4'-Disubstituted Biphenyls | Para-substituted | Typically 30-50 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the electronic properties of halogenated biphenyls. DFT studies on related polychlorinated biphenyls (PCBs) have successfully determined their optimized structures, ionization potentials, and electron affinities. For a molecule like 4'-Chloro-3-iodo-1,1'-biphenyl, DFT would be instrumental in understanding its fundamental chemical characteristics.

The electronic structure dictates the chemical behavior of a molecule. DFT calculations can map the electron density distribution, revealing electronegative and electropositive regions. A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of HOMO and LUMO are crucial for predicting chemical reactivity. A small HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. For related halogenated aromatic compounds, DFT has been used to calculate these values, which in turn allows for the determination of global reactivity descriptors.

Illustrative Global Reactivity Descriptors for a Halogenated Aromatic Compound

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

This table outlines key parameters derived from FMO analysis, commonly calculated using DFT to predict the chemical behavior of molecules.

Analysis of the molecular orbitals would show the distribution of electron density. In this compound, the HOMO would likely be distributed across the π-system of the biphenyl (B1667301) rings, while the LUMO would also be located on the aromatic system, with potential contributions from the halogen atoms.

DFT is a reliable method for predicting vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks. For instance, DFT calculations on dichlorobiphenyls have been used to assign vibrational modes, including the characteristic C-Cl stretching and the inter-ring C-C bridge bond stretching. Similar calculations for this compound would predict the frequencies for C-H, C-C, C-Cl, and C-I stretching and bending modes.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

DFT is a powerful tool for exploring chemical reaction pathways. By mapping the potential energy surface, it can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics. For a halogenated biphenyl, DFT could be used to study mechanisms of degradation, metabolism, or reactions with atmospheric radicals like O(³P). Calculations would involve locating the transition state structure and confirming it with a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Ab Initio and Semi-Empirical Quantum Chemical Methods

While DFT is prevalent, other quantum chemical methods offer different advantages.

Ab Initio Methods : These methods, Latin for "from the beginning," use theoretical principles without experimental parameters. The Hartree-Fock (HF) method is a foundational ab initio approach. More accurate (and computationally expensive) methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory build upon the HF result to include electron correlation effects. For smaller molecules, high-level ab initio methods can provide benchmark results against which other methods are tested.

Semi-Empirical Methods : These methods are based on the same Hartree-Fock formalism but are much faster than ab initio calculations because they simplify or neglect many of the complex integrals and use parameters derived from experimental or high-level theoretical data. Methods like AM1, PM3, and MNDO are suitable for very large molecules where DFT or ab initio calculations would be too computationally demanding. Their speed comes at the cost of accuracy, which is highly dependent on whether the molecule being studied is similar to those used in the method's parameterization.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational dynamics.

Theoretical Evaluation of Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are critical in determining the supramolecular chemistry and crystal packing of molecules. Halogenated compounds like this compound can participate in a specific and significant non-covalent interaction known as halogen bonding.

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on another molecule. The strength of the halogen bond generally follows the trend I > Br > Cl > F. Given the presence of both iodine and chlorine, this compound has the potential to act as a halogen bond donor at both sites, with the iodine atom expected to form stronger interactions.

Computational methods, particularly DFT, are used to investigate these interactions. By creating a model of a dimer or complex, one can calculate the interaction energy and analyze the geometry of the halogen bond. Theoretical tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the nature and strength of these bonds. Such analyses could predict how this compound might interact with biological macromolecules or arrange itself in a solid-state crystal lattice.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polychlorinated biphenyls (PCBs) |

| Dichlorobiphenyls |

| 4,4'-dimethoxy-1,1'-biphenyl |

Conformational Landscape Analysis of Biphenyl Derivatives

The conformational flexibility of biphenyl derivatives is a critical determinant of their chemical and physical properties. This flexibility is primarily characterized by the torsional or dihedral angle (φ) between the planes of the two phenyl rings. The energetic landscape of these molecules is dictated by a delicate balance between steric and electronic effects, which in turn are influenced by the nature and position of substituents on the biphenyl scaffold.

In unsubstituted biphenyl, a competition exists between the stabilizing effect of π-conjugation, which favors a planar conformation (φ = 0°), and the destabilizing steric repulsion between the ortho-hydrogen atoms, which favors a twisted conformation. libretexts.org This results in a non-planar equilibrium geometry in the gas phase with a dihedral angle of approximately 45°. libretexts.orgwestmont.edu The molecule can rotate through two transition states: a fully planar conformation and a perpendicular conformation (φ = 90°).

Computational and theoretical investigations, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have been instrumental in elucidating the conformational preferences and rotational barriers of substituted biphenyls. acs.orgrsc.orgresearchgate.net The choice of computational method and basis set can influence the calculated dihedral angles and energy barriers. researchgate.net For instance, methods that account for electron correlation and dispersion forces are often necessary to accurately model these systems. rsc.org

The introduction of substituents onto the biphenyl rings significantly alters the conformational landscape. The steric bulk of ortho-substituents is a dominant factor in determining the equilibrium dihedral angle. rsc.org Larger substituents at the ortho positions increase steric hindrance, leading to a larger dihedral angle and a higher energy barrier to rotation. rsc.orgresearchgate.net For example, computational studies on 2-halobiphenyls have shown that the equilibrium dihedral angle increases with the size of the halogen atom, from 60° for 2-chlorobiphenyl to 70° for 2-iodobiphenyl at the DFT level of theory. rsc.org

In the case of This compound , the substitution pattern influences the conformational preferences. The iodine atom at the 3-position (meta) exerts a smaller steric effect compared to an ortho-substituent. The chlorine atom at the 4'-position (para) has a negligible steric impact on the dihedral angle. Therefore, the conformational landscape of this compound is expected to be similar to that of biphenyl itself, with a non-planar ground state. However, the electronic effects of the halogen substituents, such as their electronegativity and polarizability, can influence the electronic structure and intermolecular interactions.

Theoretical studies have shown that the rotational barriers in substituted biphenyls can be accurately predicted when using appropriate computational methods that include large triple-ζ basis sets, zero-point energy corrections, and considerations for solvation effects. rsc.org These calculations are crucial for understanding the dynamic behavior of these molecules and their potential for atropisomerism, where rotation around the central C-C bond is hindered to the extent that enantiomeric conformers can be isolated. libretexts.org

Detailed Research Findings

Computational studies on various biphenyl derivatives have provided valuable insights into their conformational behavior. The following table summarizes typical findings from theoretical investigations on substituted biphenyls, which can be used to infer the expected conformational properties of this compound.

| Computational Method | Basis Set | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-311++G** | Geometry optimization and energy calculations of substituted biphenyls. |

| Møller-Plesset Perturbation Theory (MP2) | cc-pVTZ | High-accuracy energy calculations for determining rotational barriers. researchgate.net |

| Hartree-Fock (HF) | 6-31G* | Initial geometry optimizations and electronic structure analysis. |

The conformational landscape is defined by the potential energy surface as a function of the dihedral angle. For substituted biphenyls, the key parameters are the dihedral angle of the minimum energy conformation (φ_min) and the energy barriers for rotation to the planar (ΔE_0) and perpendicular (ΔE_90) transition states.

| Compound | φ_min (degrees) | ΔE_0 (kcal/mol) | ΔE_90 (kcal/mol) | Reference Compound/Study |

|---|---|---|---|---|

| Biphenyl | ~45 | ~1.6-2.4 | ~1.6-2.2 | General finding researchgate.netbiomedres.us |

| 2-Chlorobiphenyl | 60 | - | - | Barclay et al. rsc.org |

| 4-Substituted Biphenyls | Generally slightly less than 45 | - | - | Pierini et al. |

| This compound (Expected) | ~45-50 | Slightly higher than biphenyl | Similar to biphenyl | Inference based on related structures |

Applications in Advanced Organic Synthesis

Utilization as Precursors for Complex Chemical Entities

The distinct reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 4'-Chloro-3-iodo-1,1'-biphenyl is the cornerstone of its utility as a precursor for complex molecules. The C-I bond is significantly more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. This reactivity difference enables a chemo-selective approach where the iodine-substituted position can be functionalized while the chlorine atom remains intact.

This sequential functionalization strategy is a powerful tool for the controlled synthesis of multi-substituted biphenyl (B1667301) derivatives. For instance, a Sonogashira coupling can be performed at the 3-position to introduce an alkyne group, followed by a Suzuki-Miyaura coupling at the 4'-position to add an aryl group. This stepwise approach provides precise control over the final molecular structure, which is crucial for applications in medicinal chemistry and materials science.

Table 1: Reactivity of Halogen Bonds in Cross-Coupling Reactions

| Bond Type | Relative Reactivity | Common Coupling Reactions |

|---|---|---|

| C-I | High | Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig |

The resulting complex biphenyl structures can serve as core scaffolds for pharmaceuticals, agrochemicals, and other biologically active compounds. The ability to introduce diverse functional groups at specific positions allows for the fine-tuning of the molecule's properties.

Role in the Synthesis of Functional Materials

The biphenyl unit is a common structural motif in a variety of functional materials, including polymers and liquid crystals. The rigid nature of the biphenyl core imparts desirable thermal and mechanical properties to polymers, while its anisotropic shape is conducive to the formation of liquid crystalline phases.

By utilizing this compound as a monomer or a key intermediate, novel functional materials can be synthesized. For example, polymerization through repeated cross-coupling reactions at both the iodo and chloro positions can lead to the formation of conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the introduction of specific side chains onto the biphenyl core via the halogenated positions can be used to design liquid crystals with tailored mesophase behavior and electro-optical properties. The precise control over the molecular structure afforded by the sequential functionalization of this compound is advantageous in this context.

Development as Ligands or Scaffolds in Catalysis

The biphenyl scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. The axial chirality of certain ortho-substituted biphenyls has been exploited in the development of highly effective catalysts for a wide range of enantioselective transformations.

This compound can serve as a starting point for the synthesis of novel biphenyl-based ligands. Through a series of synthetic steps, the halogen atoms can be replaced with phosphine, amine, or other coordinating groups. The substitution pattern of the starting material provides a framework for creating ligands with unique steric and electronic properties. These tailored ligands can then be complexed with transition metals to generate catalysts with improved activity, selectivity, and stability.

Table 2: Examples of Biphenyl-Based Ligands in Catalysis

| Ligand Name | Application |

|---|---|

| BINAP | Asymmetric hydrogenation, isomerization |

| MeO-BIPHEP | Asymmetric hydrogenation |

The development of new ligands is a continuous effort in the field of catalysis, and versatile building blocks like this compound are valuable assets in this pursuit.

Construction of Optoelectronic and Material Science Relevant Structures

The electronic properties of the biphenyl system make it an attractive component for optoelectronic materials. The conjugation between the two phenyl rings allows for efficient charge transport, and the emission properties can be tuned by the introduction of various substituents.

Derivatives of this compound are being explored for their potential in optoelectronic applications. By strategically attaching electron-donating and electron-accepting groups to the biphenyl core, molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be designed. This is a key strategy in the development of materials for OLEDs, where efficient charge injection, transport, and recombination are required.

The ability to construct complex, well-defined structures from this compound through sequential cross-coupling reactions is particularly relevant for creating materials with specific functions, such as thermally activated delayed fluorescence (TADF) emitters or host materials for phosphorescent OLEDs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.